molecular formula C14H15N3OS2 B15281991 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B15281991
M. Wt: 305.4 g/mol
InChI Key: CJEJBVMFRPNNJP-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a nicotinamide moiety with a tetrahydrobenzo[d]thiazole ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide typically involves multiple steps. One common method starts with the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole core . This intermediate is then coupled with nicotinic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis likely involves optimization of the laboratory-scale procedures to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication . This inhibition occurs through binding to the enzyme’s active site, thereby preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H15N3OS2/c1-19-13-9(5-4-8-15-13)12(18)17-14-16-10-6-2-3-7-11(10)20-14/h4-5,8H,2-3,6-7H2,1H3,(H,16,17,18)

InChI Key

CJEJBVMFRPNNJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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